Cas no 58957-92-9 (Idarubicin)

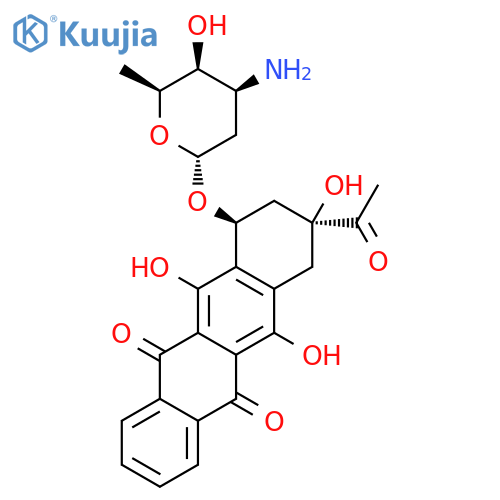

Idarubicin structure

商品名:Idarubicin

Idarubicin 化学的及び物理的性質

名前と識別子

-

- Idarubicin

- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

- 4-demethoxydaunomycin

- 4-Demethoxydaunorubicin

- 5,12-naphthacenedione

- Idamycin

- Idarubicina

- Idarubicine

- Idarubicine [INN-French]

- Idarubicinum

- Idarubicinum [INN-Latin]

- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-

- 1-Demethoxydaunorubicin

- 4-DMD

- Demethoxydaunorubicin

- SR-01000075934

- IDARUBICIN [WHO-DD]

- SMR000466355

- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

- (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione

- BCP9000773

- 4-Desmethoxydaunorubicin

- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

- Daunomycin, 4-demethoxy-

- NCGC00093976-03

- AB00698511-08

- SDCCGSBI-0050582.P002

- HY-17381A

- SR-01000075934-1

- 4-DEMETHOXY-DAUNORUBICIN

- NCGC00093976-02

- DTXSID7023142

- Tox21_500600

- IDARUBICIN [VANDF]

- AKOS015895563

- 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-

- UNII-ZRP63D75JW

- MLS001401448

- Lopac0_000600

- NSC256439

- Idarubicinum (INN-Latin)

- DTXCID503142

- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-

- AB00698511-09

- NCGC00093976-18

- A935911

- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE

- 58957-92-9

- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside

- GTPL7083

- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione

- AB00698511_11

- Idarubicine (INN-French)

- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride

- L01DB06

- EN300-7479233

- DB01177

- CS-0007534

- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

- Idarubicin, United States Pharmacopeia (USP) Reference Standard

- D08062

- A832088

- AB00698511-06

- Zavedos (TN)

- XDXDZDZNSLXDNA-TZNDIEGXSA-N

- EU-0100600

- HMS2089D05

- NCGC00261285-01

- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

- IDARUBICIN [MI]

- BCPP000207

- NCGC00093976-01

- NCGC00093976-05

- BRD-K69650333-001-01-1

- Idarubicin (INN)

- CHEMBL1117

- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-

- AC-9384

- Idarubicina [INN-Spanish]

- NSC 256439

- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE

- cid_636362

- ZRP63D75JW

- (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione

- (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione

- DM5

- 4 Desmethoxydaunorubicin

- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside

- Idarubicin [INN:BAN]

- Q1063862

- Idarubicin hydrochloride, solid

- CCG-204689

- CCRIS 5083

- BRD-K69650333-001-02-9

- CHEBI:42068

- NCGC00093976-04

- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-

- HMS3261H22

- 4 Demethoxydaunorubicin

- Idarubicina (INN-Spanish)

- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-

- 4-DMDR

- (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione

- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside

- Idarubicinhydrochloride

- BDBM58490

- I 1656

- LP00600

- AB00698511-10

- KBioSS_002388

- BRD-K69650333-003-14-0

- SCHEMBL3750

- IDARUBICIN [INN]

- NCGC00093976-12

- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-

- BRD-K69650333-003-13-2

- Idarubicin?

-

- MDL: MFCD00897212

- インチ: InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1

- InChIKey: XDXDZDZNSLXDNA-TZNDIEGXSA-N

- ほほえんだ: C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C(=O)C5=CC=CC=C5C4=O)C(=C32)O)O)(C(=O)C)O)N)O

計算された属性

- せいみつぶんしりょう: 497.16900

- どういたいしつりょう: 497.168581

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 10

- 重原子数: 36

- 回転可能化学結合数: 3

- 複雑さ: 912

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 177

- 互変異性体の数: 54

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3477 (rough estimate)

- ゆうかいてん: No data available

- ふってん: 725.435℃ at 760 mmHg

- フラッシュポイント: 392.5±32.9 °C

- 屈折率: 1.6000 (estimate)

- PSA: 176.61000

- LogP: 1.72060

- じょうきあつ: No data available

Idarubicin セキュリティ情報

- シグナルワード:Danger

- 危害声明: H300-H351-H360

- 警告文: P201-P264-P281-P301+P310-P308+P313

- 危険物輸送番号:UN 2811 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: R 28:飲み込んだ後の毒性は極めて大きい。R 40:発癌作用があることを示す限られた証拠。R 60:生殖能力を低下させる可能性がある。R 61:生まれていない赤ちゃんにダメージを与える可能性があります。

- セキュリティの説明: S53-S45

- RTECS番号:HB7877000

-

危険物標識:

- 危険レベル:6.1

- 包装グループ:Ⅱ

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C(BD238596)

- リスク用語:R60

- セキュリティ用語:53-45

Idarubicin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0974159-1g |

Idarubicin HCl |

58957-92-9 | 98% | 1g |

$3840 | 2023-09-03 | |

| Enamine | EN300-7479233-0.05g |

(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |

58957-92-9 | 0.05g |

$2755.0 | 2023-06-01 | ||

| A2B Chem LLC | AI53182-100mg |

Idarubicin |

58957-92-9 | 100mg |

$1227.00 | 2024-04-19 | ||

| eNovation Chemicals LLC | Y0974159-1g |

Idarubicin HCl |

58957-92-9 | 98% | 1g |

$3840 | 2025-02-28 | |

| A2B Chem LLC | AI53182-50mg |

Idarubicin |

58957-92-9 | 50mg |

$756.00 | 2024-04-19 | ||

| eNovation Chemicals LLC | Y0974159-1g |

Idarubicin HCl |

58957-92-9 | 98% | 1g |

$3840 | 2025-02-22 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I856240-100mg |

Idarubicin |

58957-92-9 | 98% | 100mg |

¥7,200.00 | 2022-01-10 |

Idarubicin 関連文献

-

Fang Li,Yingchun Zhu,Zhiyong Mao,Yunli Wang,Qichao Ruan,Jianlin Shi,Congqin Ning J. Mater. Chem. B 2013 1 1579

-

2. Single-molecule brightness analysis for the determination of anticancer drug interactions with DNAYing Zhou,Krzysztof Bielec,Pakorn Pasitsuparoad,Robert Ho?yst Analyst 2020 145 6600

-

3. Total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Chem. Commun. 1982 158

-

4. Anthracyclines. Part 3. The total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Perkin Trans. 1 1982 2249

-

Ane Eizaguirre,Manuel Yá?ez,Leif A. Eriksson Phys. Chem. Chem. Phys. 2012 14 12505

58957-92-9 (Idarubicin) 関連製品

- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)

- 56420-45-2(Epirubicin)

- 72496-41-4(Pirarubicin)

- 20830-81-3(Daunomycin)

- 50935-04-1(Carminomicin I)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬